2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dichlorophenyl group, a methoxyphenyl group, and a purinoimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of benzyl chloride to obtain 3,4-dichlorobenzyl chloride.
Coupling with Methoxyphenyl Group: The 3,4-dichlorobenzyl chloride is then reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions to form the intermediate.
Cyclization and Purinoimidazole Formation: The intermediate undergoes cyclization with guanine derivatives under acidic conditions to form the purinoimidazole core.
Final Methylation: The final step involves methylation of the purinoimidazole core to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are often recycled to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its unique structure may offer advantages over existing drugs.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)methyl]-6-(3-hydroxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 2-[(3,4-Dichlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Uniqueness
Compared to similar compounds, 2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to the specific positioning of the methoxy group, which can influence its reactivity and binding affinity. This structural uniqueness can result in different biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
893949-51-4 |
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Molecular Formula |
C22H19Cl2N5O3 |
Molecular Weight |
472.33 |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)29(22(26)31)12-13-6-7-16(23)17(24)10-13)28-9-8-27(21(28)25-19)14-4-3-5-15(11-14)32-2/h3-7,10-11H,8-9,12H2,1-2H3 |
InChI Key |
XSKHLYKBIDFPGW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCN(C4=N2)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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